molecular formula C13H18BrNO B1326345 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine CAS No. 946713-55-9

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine

Cat. No.: B1326345
CAS No.: 946713-55-9
M. Wt: 284.19 g/mol
InChI Key: LSEHVYIJEZGXFV-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and a brominated phenoxy group.

Scientific Research Applications

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine has several applications in scientific research:

Preparation Methods

The synthesis of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can enhance binding affinity to certain targets, while the piperidine ring can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine include:

Compared to these compounds, this compound is unique due to its combination of a piperidine ring and a brominated phenoxy group, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-bromo-2-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHVYIJEZGXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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